2-Octenoic acid, 8-oxo-, methyl ester, (E)-

Synthetic Organic Chemistry Reductive Cyclization Stereoselective Synthesis

2-Octenoic acid, 8-oxo-, methyl ester, (E)- is a C9 bifunctional fatty acid derivative bearing a terminal aldehyde at C8 and an (E)-configured α,β-unsaturated methyl ester at C2. It serves as a versatile building block in organic synthesis, particularly as a substrate for reductive cyclization reactions and as a precursor for insect pheromone components via Wittig olefination of the aldehyde terminus.

Molecular Formula C9H14O3
Molecular Weight 170.21 g/mol
Cat. No. B12079561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Octenoic acid, 8-oxo-, methyl ester, (E)-
Molecular FormulaC9H14O3
Molecular Weight170.21 g/mol
Structural Identifiers
SMILESCOC(=O)C=CCCCCC=O
InChIInChI=1S/C9H14O3/c1-12-9(11)7-5-3-2-4-6-8-10/h5,7-8H,2-4,6H2,1H3/b7-5+
InChIKeyLXCVPBJBGRZBNO-FNORWQNLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Octenoic acid, 8-oxo-, methyl ester, (E)- (CAS 96293-27-5): Key Intermediate with Dual Aldehyde and α,β-Unsaturated Ester Functionality


2-Octenoic acid, 8-oxo-, methyl ester, (E)- is a C9 bifunctional fatty acid derivative bearing a terminal aldehyde at C8 and an (E)-configured α,β-unsaturated methyl ester at C2 . It serves as a versatile building block in organic synthesis, particularly as a substrate for reductive cyclization reactions and as a precursor for insect pheromone components via Wittig olefination of the aldehyde terminus [1]. Its molecular formula is C9H14O3 with a molecular weight of 170.21 g/mol.

Why Methyl 8-Oxooctanoate or Methyl 2-Octenoate Cannot Replace 2-Octenoic acid, 8-oxo-, methyl ester, (E)-


This compound incorporates two reactive centers—a terminal aldehyde and an α,β-unsaturated methyl ester—within a single C8 chain bearing defined (E)-geometry. Substituting it with the saturated analog methyl 8-oxooctanoate (CAS 3884-92-2) eliminates the conjugated Michael acceptor functionality required for reductive cyclization and conjugate addition chemistry [1]. Conversely, replacing it with methyl (E)-2-octenoate (CAS 7367-81-9) forfeits the terminal aldehyde needed for Wittig chain extension [2]. The (Z)-isomer (CAS 113704-92-0) cannot be assumed to behave identically in stereoselective transformations, as the E/Z geometry of the α,β-unsaturated ester influences the stereochemical outcome of cyclization reactions [1]. These functional-group and stereochemical distinctions mean that analogs cannot serve as drop-in replacements without altering reaction outcomes.

Quantitative Differentiation Evidence for 2-Octenoic acid, 8-oxo-, methyl ester, (E)- vs. Closest Analogs


Reductive Cyclization Stereoselectivity: 8-Keto-2-enoate vs. Other Tethered Ketone Substrates Under Mg/MeOH Conditions

In a direct head-to-head comparison under standardized reductive cyclization conditions (Mg metal, dry MeOH, −23 °C, cat. HgCl₂), the target compound (designated 8-keto-2-enoate 3) exhibited a distinct stereochemical outcome versus all other ketone substrates tested. For all substrates except 8-keto-2-enoate 3 and 5-aza-8-keto-2-enoate 6, the major cyclized product bore a trans configuration between the newly formed hydroxy group and the (methoxycarbonyl)methyl substituent. Substrate 3 deviated from this general trend, indicating that the C8 chain length and absence of heteroatom substitution at C5 uniquely alter the transition-state geometry of the radical-anion cyclization [1]. The product isomer ratios were independent of substrate E/Z geometry, confirming that the observed stereochemical divergence is intrinsic to the carbon skeleton rather than geometric isomerism.

Synthetic Organic Chemistry Reductive Cyclization Stereoselective Synthesis

Comparative Substrate Efficiency: Reductive Cyclization Yield of 8-Keto-2-enoate vs. 5-Oxa-8-keto-2-enoate Under Identical Conditions

Within the same study, substrate 5-oxa-8-keto-2-enoate 5 (the 5-oxa analog of the target compound) produced the cyclized product in only 13% yield, whereas the carbon-analog 8-keto-2-enoate 3 yielded products within the standard 79–98% range observed for the majority of substrates [1]. This demonstrates that replacing the C5 methylene with an oxygen atom dramatically suppresses cyclization efficiency, while the all-carbon 8-keto-2-enoate scaffold maintains high reactivity.

Synthetic Methodology Cyclization Yield Substrate Scope

Aldehyde–Ester Chemoselectivity: Bifunctional Reactivity vs. Methyl 2-Octenoate Lacking the Terminal Aldehyde

The target compound possesses a terminal aldehyde that enables Wittig olefination with phosphonium ylides. In the pheromone synthesis reported by Odinokov et al., the saturated analog methyl 8-oxooctanoate (II) was coupled with n-C₃H₇CH=PPh₃ or n-C₅H₁₁CH=PPh₃ at −70 °C to yield dodec-8Z-enoate (45%) and tetradec-8Z-enoate (60%), respectively [2]. The (E)-2,3-unsaturation in the target compound provides an additional site for conjugate addition, Michael addition, or further functionalization that the saturated methyl 8-oxooctanoate cannot offer. Methyl (E)-2-octenoate (CAS 7367-81-9) retains the α,β-unsaturated ester but lacks the aldehyde, rendering it unsuitable for chain-extension chemistry [1].

Insect Pheromone Synthesis Wittig Olefination Bifunctional Building Block

E/Z Geometry Impact: (E)-Isomer vs. (Z)-Isomer in Conjugate Addition and Cyclization Contexts

The (E)-isomer (CAS 96293-27-5) and (Z)-isomer (CAS 113704-92-0) of 8-oxo-2-octenoic acid methyl ester are distinct chemical entities. In the reductive cyclization study by Lee et al., the product isomer ratios for 8-keto-2-enoate 3 were explicitly noted to be independent of substrate E or Z geometry [1]. While this suggests that both isomers converge to the same product distribution under radical-anion conditions, the two isomers may exhibit different reactivity in stereospecific transformations such as Diels–Alder cycloadditions, enzymatic reductions, or conjugate additions where the olefin geometry influences facial selectivity [2]. The (E)-isomer is the thermodynamically more stable geometric form and is the standard configuration for most literature-reported transformations.

Stereochemistry Geometric Isomerism α,β-Unsaturated Ester Reactivity

Verified Application Scenarios for 2-Octenoic acid, 8-oxo-, methyl ester, (E)-


Stereoselective Synthesis of Cyclopentanol Derivatives via Reductive Cyclization

The compound serves as a substrate for Mg-mediated reductive cyclization to generate functionalized cyclopentanol products bearing both hydroxy and (methoxycarbonyl)methyl substituents. This transformation exploits the 8-carbon tether length between the ketone and the α,β-unsaturated ester, which is critical for achieving the observed stereochemical outcome that differs from shorter-chain or heteroatom-containing analogs [1]. Researchers aiming to access specific cyclopentanol diastereomers should select the 8-keto-2-enoate scaffold rather than the 5-oxa analog, which suffers a ~6-fold yield penalty (13% vs. 79–98%) [1].

Bifunctional Building Block for Sequential Wittig Olefination and Conjugate Addition

The terminal aldehyde permits Wittig olefination to install alkyl or functionalized side chains, as demonstrated by Odinokov et al. for the saturated analog methyl 8-oxooctanoate, where coupling with phosphonium ylides proceeded in 45–60% yield to give insect pheromone precursors [2]. The (E)-α,β-unsaturated ester in the target compound remains available for subsequent conjugate addition, Michael addition, or reduction, enabling two-step diversification from a single intermediate without protecting-group interconversion [2].

Synthetic Intermediate for Lepidopteran Sex Pheromone Components

The compound's C8 skeleton with terminally differentiated functional groups maps directly onto the carbon framework of alk-8Z-en-1-ol acetates, which are components of the sex pheromones of numerous Lepidoptera species. The aldehyde serves as the anchor point for Wittig homologation to introduce the (Z)-alkene terminus of the pheromone chain [2]. The methyl ester can subsequently be reduced to the primary alcohol and acetylated to yield the bioactive acetate. This specific combination of chain length, (E)-2,3-unsaturation, and terminal aldehyde is required for correct pheromone stereochemistry.

Mechanistic Probe for Radical-Anion Cyclization Stereochemistry

Because 8-keto-2-enoate 3 is one of only two substrates in the Lee et al. study that break the general trans-selectivity rule in Mg-mediated reductive cyclization, it serves as a valuable mechanistic probe for investigating the transition-state geometry of β-carbon radical-anion attack on tethered carbonyl groups [1]. Researchers studying single-electron transfer (SET) cyclization mechanisms can use this compound to test computational models of diastereoselectivity, as its anomalous behavior provides a stringent validation benchmark.

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